molecular formula C8H5ClF4O B1404431 1-[Chloro(difluoro)methoxy]-2,3-difluoro-4-methyl-benzene CAS No. 1404194-41-7

1-[Chloro(difluoro)methoxy]-2,3-difluoro-4-methyl-benzene

Cat. No.: B1404431
CAS No.: 1404194-41-7
M. Wt: 228.57 g/mol
InChI Key: MZGIDPKIFJVMPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Nomenclature

This compound exhibits a complex molecular architecture centered around a benzene ring bearing multiple substituents with distinct electronic properties. The compound's systematic name reflects the International Union of Pure and Applied Chemistry nomenclature conventions for heavily substituted aromatic compounds, where the benzene ring serves as the parent structure and substituents are numbered according to their positions. The chloro(difluoro)methoxy group represents a particularly interesting functional group that combines both electron-withdrawing fluorine atoms and a methoxy linkage, creating unique steric and electronic effects.

The molecular structure features a benzene ring substituted at position 1 with a chloro(difluoro)methoxy group, positions 2 and 3 with fluorine atoms, and position 4 with a methyl group. This substitution pattern creates a molecule with significant molecular complexity and interesting symmetry considerations. The presence of multiple fluorine atoms introduces strong electron-withdrawing effects that significantly influence the compound's electronic distribution and chemical reactivity patterns. The chloro(difluoro)methoxy substituent represents a sophisticated functional group that has become increasingly important in medicinal chemistry and materials science applications.

The nomenclature of this compound follows systematic organic chemistry naming conventions, where the longest carbon chain or most complex ring system serves as the parent structure. In this case, the benzene ring functions as the parent system, with substituents named in order of priority and numbered to provide the lowest possible numerical assignments. The chloro(difluoro)methoxy group represents a composite substituent that requires careful nomenclature consideration due to its internal complexity and the need to specify the connectivity pattern clearly.

Molecular Identity and Classification

This compound belongs to several important compound classifications that define its chemical behavior and potential applications. As an organofluorine compound, it exemplifies the unique properties that arise from carbon-fluorine bond formation in organic molecules. Organofluorine compounds are characterized by their exceptional stability, unique electronic properties, and often enhanced biological activity compared to their non-fluorinated analogs. The presence of multiple fluorine atoms in this compound places it within the category of polyfluorinated aromatics, which represent an important subset of organofluorine chemistry.

The compound also classifies as a halogenated aromatic compound, sharing characteristics with other members of this important chemical class. Halogenated aromatic compounds have been extensively studied due to their environmental persistence, unique chemical properties, and potential applications in various industrial and research contexts. The combination of both fluorine and chlorine substituents creates a mixed halogenated system that may exhibit properties intermediate between purely fluorinated and purely chlorinated analogs.

From a functional group perspective, the compound contains a methoxy ether linkage modified with difluoro and chloro substituents, placing it within the category of halogenated methyl-phenyl ethers or anisoles. Research has shown that halogenated methyl-phenyl ethers represent ubiquitous organics in the environment, despite not being produced in large industrial quantities. These compounds require detailed physicochemical property characterization for environmental fate modeling and risk assessment purposes.

The molecular classification also extends to its potential role as a building block in synthetic chemistry, particularly in the development of fluorinated pharmaceutical intermediates and specialized materials. The presence of multiple reactive sites and the unique electronic properties imparted by the fluorine substituents make this compound potentially valuable for structure-activity relationship studies and drug development efforts.

Historical Context in Organofluorine Chemistry

The development of compounds like this compound must be understood within the broader historical context of organofluorine chemistry evolution. Organofluorine chemistry began in the 1800s with the development of organic chemistry as a scientific discipline. The first organofluorine compound was discovered in 1835, when Dumas and Péligot distilled dimethyl sulfate with potassium fluoride and obtained fluoromethane. This early discovery established the foundation for what would become one of the most important areas of modern synthetic chemistry.

The historical progression of organofluorine chemistry involved several critical developments that enabled the synthesis of complex polyfluorinated compounds. In 1862, Alexander Borodin pioneered a halogen exchange method by treating benzoyl chloride with potassium bifluoride to synthesize benzoyl fluoride. This methodology represented an early example of the synthetic strategies that would later enable the preparation of sophisticated fluorinated aromatic compounds. The development of safer fluorination methods became crucial as researchers discovered that elemental fluorine was prone to explosions when mixed with organic compounds.

Frédéric Swarts introduced antimony fluoride as a fluorine source in 1898, providing a safer alternative for organofluorine synthesis. This development was particularly significant for the eventual synthesis of polyfluorinated aromatic compounds, as it enabled controlled introduction of fluorine atoms into organic molecules without the explosive hazards associated with elemental fluorine. The Swarts method became instrumental in early industrial organofluorine compound production.

The mid-20th century brought revolutionary advances in organofluorine chemistry with the development of electrophilic fluorinating methodologies beginning in the late 1940s. The introduction of cobalt trifluoride and electrochemical fluorination techniques, developed by Joseph H. Simons in the 1930s, provided new pathways for synthesizing highly stable perfluorinated materials. These methodological advances laid the groundwork for the synthesis of complex polyfluorinated aromatic compounds like this compound.

Significance in Halogenated Aromatic Compounds Research

This compound represents significant interest within halogenated aromatic compounds research due to several unique characteristics that distinguish it from simpler halogenated systems. Research in this field has demonstrated that halogenated aromatic compounds exhibit complex environmental fate and transport behaviors that depend critically on their specific substitution patterns and functional group arrangements. The presence of multiple fluorine atoms combined with a chloro(difluoro)methoxy substituent creates a compound with potentially unique environmental persistence and bioaccumulation characteristics.

Studies investigating the effects of halogenated aromatics on biodegradability and environmental persistence have shown that halogenated aliphatics tend to be more persistent than halogenated aromatics in subsurface environments. However, compounds like this compound, which combine aromatic and aliphatic halogenated moieties through the chloro(difluoro)methoxy group, may exhibit intermediate persistence characteristics that require specific investigation.

Research on halogenated methyl-phenyl ethers has revealed that these compounds are ubiquitous in environmental samples despite limited industrial production. The physicochemical properties of halogenated anisoles, including vapor pressure, water solubility, and octanol-water partition coefficients, have been found to be similar to those of chlorobenzenes, suggesting comparable environmental fate profiles. This similarity enables prediction of environmental behavior for related compounds, though the specific combination of substituents in this compound may require dedicated study.

Advanced analytical techniques have been developed specifically for halogenated aromatic compounds research, including isomer-specific separation and detection methods that enable environmental fingerprinting of complex mixtures. These analytical capabilities are particularly important for compounds like this compound, where multiple isomers may exist due to different substitution patterns around the benzene ring.

Research Focus Area Key Findings Relevance to Target Compound
Environmental Persistence Halogenated aliphatics more persistent than aromatics Mixed aliphatic-aromatic structure may show intermediate behavior
Physicochemical Properties Halogenated anisoles similar to chlorobenzenes Enables property prediction and environmental modeling
Analytical Methods Isomer-specific separation techniques developed Critical for identification and quantification
Biodegradability Halogenation significantly affects biodegradation Multiple halogens likely reduce biodegradability

The significance of this compound also extends to its potential applications in catalytic processes, particularly in hydrodehalogenation reactions that have been studied for environmental remediation purposes. Research comparing palladium and Raney nickel catalysts for halogenated aromatic compound processing has shown that the reactivity of carbon-halogen bonds varies significantly depending on the specific halogen and reaction conditions. Understanding these reactivity patterns is crucial for developing effective treatment strategies for compounds containing multiple different halogens.

Properties

IUPAC Name

1-[chloro(difluoro)methoxy]-2,3-difluoro-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF4O/c1-4-2-3-5(7(11)6(4)10)14-8(9,12)13/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZGIDPKIFJVMPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)OC(F)(F)Cl)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Reaction:

  • The reaction of a suitable benzene derivative with a difluoromethylating reagent, often in the presence of catalysts or specific solvents, to attach the difluoromethoxy group at a targeted position on the aromatic ring.

Use of Difluoromethylating Agents

Research indicates the employment of specialized reagents such as difluoromethyl halides or difluoromethyl sulfonates . These reagents facilitate the transfer of the difluoromethyl group to the aromatic substrate.

Typical reagents:

  • Difluoromethyl halides (e.g., difluoromethyl chloride or bromide)
  • Difluoromethyl sulfonates or related derivatives

Reaction conditions:

  • Elevated temperatures (often between 80-150°C)
  • Catalysts such as copper or palladium complexes to promote the transfer
  • Solvents like acetonitrile, chlorinated solvents, or alcohols to stabilize intermediates

The introduction of the chloro group onto the benzene ring is often achieved through electrophilic aromatic substitution using chlorinating agents such as thionyl chloride or phosphorus oxychloride . The methyl group is typically introduced via Friedel-Crafts alkylation, utilizing methyl chloride or methyl iodide in the presence of Lewis acids like aluminum chloride.

Sequential Synthesis Strategy

A typical synthetic route involves:

  • Step 1: Methylation of a benzene ring to introduce the methyl group at the desired position.
  • Step 2: Electrophilic chlorination to install the chloro substituent.
  • Step 3: Difluoromethylation to attach the difluoromethoxy group, often at a position ortho or para to existing substituents, guided by directing effects.
  • Step 4: Final purification and characterization to confirm regioselectivity and purity.

Industrial Scale Methods

Large-scale production employs metal-catalyzed difluoromethylation processes, often utilizing copper or palladium catalysts to enhance efficiency and selectivity. These processes are optimized for temperature, pressure, and solvent systems to maximize yield and minimize by-products.

Data Table: Summary of Preparation Methods

Method Reagents Catalysts Solvents Conditions Remarks
Difluoromethylation of pre-functionalized benzene Difluoromethyl halides or sulfonates Copper, Palladium Acetonitrile, chlorinated solvents 80-150°C, inert atmosphere Regioselective, high yield
Electrophilic chlorination Thionyl chloride, PCl₅ None Chlorinated solvents Room temperature to 80°C Selective chlorination
Friedel-Crafts methylation Methyl chloride, AlCl₃ Aluminum chloride Benzene or substituted benzene 0-50°C Introduces methyl group

Chemical Reactions Analysis

Types of Reactions: 1-[Chloro(difluoro)methoxy]-2,3-difluoro-4-methyl-benzene can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism by which 1-[Chloro(difluoro)methoxy]-2,3-difluoro-4-methyl-benzene exerts its effects involves interactions with specific molecular targets. The difluoromethoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to enzymes and receptors. The chloro and difluoro groups can modulate the compound’s electronic properties, affecting its reactivity and stability .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

The table below highlights key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Toxicity Notes References
1-[Chloro(difluoro)methoxy]-2,3-difluoro-4-methyl-benzene C$8$H$5$ClF$_3$O 214.58 - 1: OCF$2$Cl
- 2,3: F
- 4: CH$
3$
Inferred: Potential use in fluorinated polymers or liquid crystals. Metabolic stability and toxicity likely influenced by halogenation.
1-Ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene (EDPrB) C${17}$H${23}$F$_2$O 281.36 - 1: Ethoxy (-OCH$2$CH$3$)
- 2,3: F
- 4: trans-4-propylcyclohexyl
Liquid-crystal monomer (LCM) . Metabolized via dealkylation and hydroxylation; metabolites exhibit developmental toxicity and mutagenicity .
Oxyfluorfen (2-chloro-1-(3-ethoxy-4-nitrophenoxy)-4-(trifluoromethyl)benzene) C${15}$H${11}$ClF$3$NO$4$ 361.70 - Nitro (-NO$2$)
- Ethoxy (-OCH$
2$CH$3$)
- Trifluoromethyl (-CF$
3$)
Herbicide . High environmental persistence; fluorinated groups enhance stability and bioactivity .
1-Chloro-4-[chloro(difluoro)methoxy]-2,3,5,6-tetrafluoro-benzene C$7$Cl$2$F$_6$O 284.97 - 1: OCF$_2$Cl
- 2,3,5,6: F
- 4: Cl
Inferred: Higher halogenation increases molecular weight and likely environmental persistence. Structural rigidity may suit specialized polymers or coatings .
4-[N-(2-Hydroxyethyl)amino]methyl-fluoro-benzene (drug impurity) C$9$H${11}$FNO$_2$ 184.19 - Fluoro (-F)
- Hydroxyethylamino (-NHCH$2$CH$2$OH)
Pharmaceutical impurity . Fluorine enhances metabolic resistance; polar groups influence solubility and bioavailability .

Key Comparative Insights

Substituent Effects on Properties
  • Halogenation : The presence of Cl and F in the main compound and analogs (e.g., EDPrB, oxyfluorfen) enhances chemical stability and resistance to degradation. However, these groups also raise concerns about bioaccumulation and toxicity, as seen in EDPrB’s toxic metabolites .
  • Electron-Withdrawing Groups: Nitro (-NO$2$) and trifluoromethyl (-CF$3$) groups in oxyfluorfen increase reactivity, making it effective as a herbicide. The main compound’s OCF$_2$Cl group may offer similar electron-withdrawing effects but with reduced environmental mobility .
Toxicity and Metabolism
  • EDPrB’s metabolism generates 20 species-dependent metabolites , some of which exhibit higher aquatic toxicity than the parent compound . The main compound’s Cl and F substituents suggest analogous metabolic pathways (e.g., dehalogenation), warranting further toxicity studies.
  • Fluorinated aromatics like oxyfluorfen persist in ecosystems due to strong C-F bonds. The main compound’s methyl group may slightly improve biodegradability compared to fully halogenated analogs .

Biological Activity

1-[Chloro(difluoro)methoxy]-2,3-difluoro-4-methyl-benzene (CAS No. 1404194-41-7) is a halogenated aromatic compound characterized by its unique molecular structure which includes a benzene ring substituted with a chloro(difluoro)methoxy group, two fluorine atoms, and a methyl group. Its molecular formula is C8_8H5_5ClF4_4O, and it has a molecular weight of 228.57 g/mol. The distinct arrangement of these substituents contributes to its potential biological activity and applications in medicinal chemistry.

The biological activity of this compound is significantly influenced by its electronic properties due to the presence of electron-withdrawing fluorine atoms and an electron-donating methyl group. The difluoromethoxy group can engage in hydrogen bonding and other non-covalent interactions, enhancing its binding affinity to various biological targets such as enzymes and receptors.

The compound's mechanism of action involves modulation of biochemical pathways through interaction with specific molecular targets. This interaction can lead to changes in enzyme activity, cellular signaling, and metabolic processes, making it a candidate for further investigation in drug development.

Biological Activity Studies

Recent studies have explored the biological activity of compounds with similar structures, providing insights into the potential effects of this compound.

Table 1: Comparison of Biological Activities of Related Compounds

Compound NameMolecular FormulaBiological ActivityReference
This compoundC8_8H5_5ClF4_4OInvestigated for enzyme inhibition
BAY-069C8_8H6_6ClF3_3OBCAT1/2 inhibitor
Trifluoromethyl-containing drugsVariousDiverse pharmacological effects

Case Studies

In a comprehensive review of trifluoromethyl-containing drugs, it was noted that compounds with similar halogenated structures often exhibit significant biological activity due to their ability to interact with key enzymes involved in metabolic pathways. For instance, compounds like BAY-069 demonstrated high selectivity and potency against specific targets, suggesting that this compound may also possess similar properties worth exploring.

Applications in Drug Development

This compound has potential applications in the development of pharmaceuticals aimed at modulating biological pathways. Its unique structure allows it to serve as a building block for synthesizing more complex molecules that could target specific diseases or conditions.

Potential Applications

  • Enzyme Inhibition : The compound may be screened for its ability to inhibit enzymes involved in metabolic disorders.
  • Pharmaceutical Development : Its structure could be modified to enhance bioavailability and efficacy.
  • Research Tool : It can be utilized in studies examining the role of halogenated compounds in biological systems.

Q & A

Q. What are the key structural and synthetic considerations for 1-[Chloro(difluoro)methoxy]-2,3-difluoro-4-methyl-benzene?

The compound features a benzene ring substituted with chloro(difluoro)methoxy, difluoro, and methyl groups. Its synthesis typically involves halogenation and etherification steps. For example, nucleophilic substitution reactions using potassium fluoride (KF) or sodium methoxide in polar aprotic solvents like DMSO can introduce the difluoromethoxy group . Key challenges include controlling regioselectivity due to competing halogenation pathways and minimizing side reactions from the electron-withdrawing effects of fluorine atoms. Analytical techniques such as NMR and X-ray crystallography (as used in structurally similar compounds) are critical for verifying regiochemistry and purity .

Q. How can researchers optimize reaction conditions for synthesizing derivatives of this compound?

Optimization requires systematic variation of reagents, solvents, and catalysts. For substitution reactions, polar aprotic solvents (e.g., DMF or DMSO) and mild bases (e.g., NaH) are often effective. Temperature control (e.g., 0–60°C) is crucial to balance reaction rate and selectivity. Coupling reactions (e.g., Suzuki-Miyaura) may require palladium catalysts and inert atmospheres . Researchers should employ Design of Experiments (DoE) to evaluate interactions between variables, such as solvent polarity and catalyst loading, using statistical tools like ANOVA to identify significant factors .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in substitution reactions?

The chloro(difluoro)methoxy group exerts strong electron-withdrawing effects, activating the benzene ring toward nucleophilic substitution at specific positions. However, steric hindrance from the methyl group at position 4 and fluorine atoms can limit accessibility. Computational studies (e.g., DFT) can predict reactive sites by mapping electrostatic potential surfaces. Experimental validation via kinetic isotope effects or Hammett plots can resolve conflicting reactivity data . For instance, substituent orientation may lead to unexpected regioselectivity in fluorinated analogs, necessitating crystallographic validation .

Q. What methodologies are suitable for studying the environmental fate and degradation pathways of this compound?

Long-term environmental studies should follow frameworks like the INCHEMBIOL project, which combines laboratory experiments (e.g., hydrolysis, photolysis) with field monitoring . Key parameters include:

  • Hydrolysis rates : Test under varying pH and temperature.
  • Biotic degradation : Use microbial consortia to assess biodegradation potential.
  • Partition coefficients : Measure logP to predict bioaccumulation.
    Contradictions in degradation data (e.g., half-life discrepancies) may arise from matrix effects (soil vs. water), requiring multivariate analysis .

Q. How can researchers integrate this compound into catalytic systems for complex molecule synthesis?

The compound’s halogenated groups make it a candidate for cross-coupling reactions. For example, in Suzuki-Miyaura coupling, the chloro group can act as a leaving group when paired with Pd catalysts. Challenges include catalyst poisoning by fluorine atoms; using bulky ligands (e.g., SPhos) or high-pressure conditions may mitigate this. Mechanistic studies via in-situ IR or mass spectrometry can elucidate reaction pathways and optimize turnover frequencies .

Q. What strategies resolve contradictions in reported biological activity data for halogenated benzene derivatives?

Discrepancies in bioactivity (e.g., enzyme inhibition vs. no effect) may stem from assay conditions (e.g., solvent polarity affecting compound solubility) or impurities. Researchers should:

  • Validate purity via HPLC-MS.
  • Replicate assays across multiple cell lines or enzymatic systems.
  • Use molecular docking simulations to predict binding modes and compare with experimental IC50 values .

Methodological Guidance

Q. How should researchers design experiments to study substituent effects on this compound’s stability?

Adopt a split-plot design to evaluate main effects (e.g., substituent electronegativity) and interactions (e.g., solvent polarity). For example:

FactorLevels
Substituent-Cl, -F, -CF3
SolventDMSO, THF, H2O
Temperature25°C, 50°C, 75°C
Use Arrhenius plots to correlate degradation rates with activation energy, and multivariate regression to identify dominant factors .

Q. What theoretical frameworks are relevant for interpreting this compound’s spectroscopic data?

Density Functional Theory (DFT) can simulate NMR chemical shifts and IR vibrational modes, aiding peak assignment. For X-ray data, Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H···F bonds) that influence crystal packing . Discrepancies between experimental and theoretical data may indicate conformational flexibility or solvent effects.

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the compound’s reactivity in fluorination reactions?

Contradictions may arise from differing reaction scales or reagent purity. For example, anhydrous KF vs. hydrated forms can drastically alter reaction outcomes. Researchers should:

  • Standardize reagent sources and drying protocols.
  • Use kinetic profiling to compare reaction pathways under identical conditions.
  • Publish raw data (e.g., time-resolved NMR) to enable cross-study validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[Chloro(difluoro)methoxy]-2,3-difluoro-4-methyl-benzene
Reactant of Route 2
1-[Chloro(difluoro)methoxy]-2,3-difluoro-4-methyl-benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.